molecular formula C17H15ClN2O4 B5755825 (2E)-3-(4-chloro-3-nitrophenyl)-N-(2-ethoxyphenyl)prop-2-enamide

(2E)-3-(4-chloro-3-nitrophenyl)-N-(2-ethoxyphenyl)prop-2-enamide

Cat. No.: B5755825
M. Wt: 346.8 g/mol
InChI Key: DETKAPAXKYBEAG-CSKARUKUSA-N
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Description

(2E)-3-(4-chloro-3-nitrophenyl)-N-(2-ethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a chloro-nitrophenyl group and an ethoxyphenyl group, which may impart unique chemical and biological properties.

Properties

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)-N-(2-ethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-2-24-16-6-4-3-5-14(16)19-17(21)10-8-12-7-9-13(18)15(11-12)20(22)23/h3-11H,2H2,1H3,(H,19,21)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETKAPAXKYBEAG-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chloro-3-nitrophenyl)-N-(2-ethoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and aniline derivatives.

    Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with the aniline derivative in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of Enamide: The resulting intermediate is then subjected to an amide formation reaction, often using reagents like acetic anhydride or carbodiimides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chloro-3-nitrophenyl)-N-

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